6-Bromo-3-fluoropicolinonitrile
Overview
Description
6-Bromo-3-fluoropicolinonitrile is a heterocyclic organic compound that plays a significant role in various biochemical reactions. It is particularly important in the synthesis of heterocyclic compounds, interacting with various enzymes, proteins, and other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Bromo-3-fluoropicolinonitrile involves the Sonogashira cross-coupling reaction. This reaction typically uses 6-bromo-3-fluoropyridine-2-carbonitrile as a starting material and involves the coupling of this compound with terminal alkynes . The reaction conditions often include the use of palladium catalysts and copper co-catalysts in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This often involves the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-fluoropicolinonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki–Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions
Suzuki–Miyaura Coupling: This reaction typically uses boron reagents and palladium catalysts under mild conditions.
Sonogashira Coupling: This reaction involves the use of palladium and copper catalysts in the presence of an inert atmosphere.
Major Products
The major products formed from these reactions are often complex heterocyclic compounds that can be further used in various biochemical and pharmaceutical applications .
Scientific Research Applications
6-Bromo-3-fluoropicolinonitrile is used extensively in scientific research, particularly in the following fields:
Chemistry: It is used in the synthesis of various heterocyclic compounds, which are important in the development of new materials and pharmaceuticals.
Biology: It interacts with enzymes and proteins, making it useful in studying biochemical pathways and enzyme mechanisms.
Medicine: It is used in the development of new drugs, particularly those targeting specific enzymes or proteins.
Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 6-Bromo-3-fluoropicolinonitrile involves its interaction with various molecular targets, including enzymes and proteins. It can form covalent bonds with these targets, altering their activity and function. This interaction is often mediated by the nitrile and halogen groups present in the compound, which can participate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-fluoropicolinonitrile
- 6-Bromo-2-fluoropicolinonitrile
- 3-Bromo-6-fluoropicolinonitrile
Uniqueness
6-Bromo-3-fluoropicolinonitrile is unique due to its specific substitution pattern, which influences its reactivity and interaction with other molecules. This makes it particularly useful in the synthesis of certain heterocyclic compounds and in specific biochemical applications.
Properties
IUPAC Name |
6-bromo-3-fluoropyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrFN2/c7-6-2-1-4(8)5(3-9)10-6/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDRILCEVHHUKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256788-71-2 | |
Record name | 6-bromo-3-fluoropyridine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.